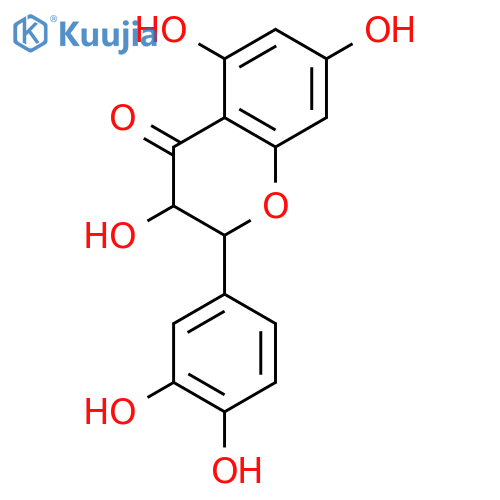Cas no 215257-15-1 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-)

215257-15-1 structure
商品名:4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-
- 3,3',4',5,7-PENTAHYDROXYFLAVANONE
- dihydroquercetin
- TAXIFOLIN, (+/-)-(RG)
- 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
- 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one
- SMR001456521
- BCP13395
- NCGC00261882-01
- NCGC00094447-03
- FLAVANONE,3',4',5',7-PENTAHYDROXY
- FT-0638403
- NCGC00016024-06
- FT-0642352
- SDCCGSBI-0051164.P002
- J-015393
- NSC2801
- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- (y)-Taxifolin
- HMS3656E11
- AKOS001482428
- Oprea1_121838
- EU-0101197
- FT-0604481
- CHEBI:38747
- FT-0650551
- 215257-15-1
- (?)-Taxifolin
- (+)-Dihydroquercetin; (+)-Taxifolin
- SCHEMBL39570
- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-chromen-4-one
- Lopac0_001197
- (+/-)-dihydroquercetin
- AKOS016347422
- NCGC00016024-05
- SR-01000076159
- 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-one
- NCGC00674398-01
- STO167
- ( inverted question mark)-Taxifolin
- SR-01000076159-1
- HMS3393M22
- MLS006011784
- NSC-2801
- HMS3393I06
- 98006-93-0
- BDBM496932
- NS00115878
- 3,5,7,3',4'-Pentahydroxyflavanone, 2,3-dihydro-
- Tox21_501197
- 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- HMS3263P15
- rel-(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-chromen-4-one
- NCGC00016024-02
- HMS3373K02
- cmdc.202100576, 15
- T 4512
- NCGC00016024-03
- Dihydroquercetin; Taxifoliol; (+)-Dihydroquercetin; (+)-Taxifoli
- LP01197
- NCGC00094447-02
- NCGC00094447-01
- NCGC00016024-04
- (+/-)-Taxifolin
- DTXSID60859394
- CCG-205271
- HMS3428O01
-
- MDL: MFCD00016958
- インチ: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H
- InChIKey: CXQWRCVTCMQVQX-UHFFFAOYSA-N
- ほほえんだ: OC1=C(O)C=CC(C2C(O)C(=O)C3C(O)=CC(O)=CC=3O2)=C1
計算された属性
- せいみつぶんしりょう: 304.05826
- どういたいしつりょう: 304.05830272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.702±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.97 g/l)(25ºC)、
- PSA: 127.45
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChromaDex Standards | ASB-00020060-025-25mg |
TAXIFOLIN, (+/ |
215257-15-1 | % | 25mg |
$235.00 | 2023-10-25 | |
| ChromaDex Standards | ASB-00020060-025-25mg |
TAXIFOLIN, (+/ |
215257-15-1 | 25mg |
$249.00 | 2024-04-08 |
4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy- 関連文献
-
Zi-Ying Zhan,Mei Wu,Yue Shang,Min Jiang,Jian Liu,Chun-Ying Qiao,Huan Ye,Yong-Ce Lin,Mei-Hua Piao,Rong-Hui Sun,Zhi-Hong Zhang,Jing-Ya Jiao,Yan-Ling Wu,Ji-Xing Nan,Li-Hua Lian Food Funct. 2021 12 362
-
Xuerui Lu,Junxiang Li,Yingchun Ma,Israr Khan,Yun Yang,Yuxi Li,YaFei Wang,GuanLan Liu,Zhiming Zhang,Pingrong Yang,Chunjiang Zhang Food Funct. 2023 14 215
-
Yongkun Lv,Sha Xu,Yunbin Lyu,Shenghu Zhou,Guocheng Du,Jian Chen,Jingwen Zhou Green Chem. 2019 21 1660
-
Michal Biler,David Biedermann,Kate?ina Valentová,Vladimír K?en,Martin Kubala Phys. Chem. Chem. Phys. 2017 19 26870
-
Ning Zhang,Hangyu He,Miao Zhang,Xinluan Lv,Wenjin Li,Ruiyong Wang,Junbiao Chang New J. Chem. 2022 46 12814
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量